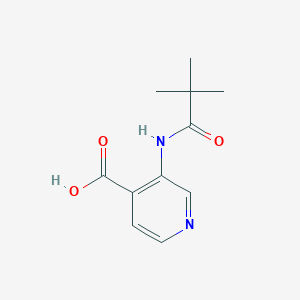

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJFYBFOLWZSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522671 |

Source

|

| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-91-8 |

Source

|

| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Isonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isonicotinic acid scaffold, a pyridine ring substituted with a carboxyl group at the 4-position, represents a cornerstone in medicinal chemistry. Its derivatives have yielded critical therapies, most notably the anti-tuberculosis agent isoniazid. However, the therapeutic potential of this versatile pharmacophore extends far beyond infectious diseases, with novel derivatives continually emerging as promising candidates for a spectrum of conditions, including cancer and inflammatory disorders.[1][2][3] Understanding the precise mechanism of action (MoA) of these new chemical entities is paramount for their successful translation from the laboratory to the clinic. This guide provides a comprehensive, technically-focused framework for researchers to systematically investigate and elucidate the MoA of novel isonicotinic acid derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and emphasize the integration of orthogonal approaches to build a robust and compelling mechanistic narrative.

Introduction: The Enduring Legacy and Expanding Horizons of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are a class of heterocyclic organic compounds that have long been a focal point of pharmaceutical research.[1][4] The most renowned derivative, isoniazid, functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] This well-defined MoA has served as a paradigm in drug discovery.

Recent research has unveiled a broader therapeutic landscape for isonicotinic acid derivatives, with novel compounds demonstrating potent anti-inflammatory, anticancer, and other pharmacological activities.[2][3] For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, while others are being explored as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), carbonic anhydrases (CAs), histone deacetylases (HDACs), and various protein kinases implicated in cancer.[1][4][6][7][8][9][10][11] This diversification of biological targets necessitates a sophisticated and multi-faceted approach to MoA studies. This guide will equip researchers with the strategic thinking and practical methodologies to navigate this complex process.

The Strategic Imperative: A Phased Approach to Mechanism of Action Elucidation

A successful MoA investigation is not a linear path but an iterative process of hypothesis generation, testing, and refinement. We advocate for a phased approach that begins with broad, unbiased screening to identify potential targets and progressively narrows down to specific molecular interactions and cellular consequences.

Caption: A phased workflow for elucidating the mechanism of action.

Phase 1: Casting a Wide Net - Unbiased Target Identification

The initial step in understanding the MoA of a novel compound is to identify its molecular target(s). Phenotypic screening, where the effect of a compound on cellular or organismal behavior is observed, often precedes target identification. Once a desired phenotype is confirmed, unbiased, hypothesis-free methods are employed to pinpoint the interacting proteins.

Drug Affinity Responsive Target Stability (DARTS)

Causality: The principle behind DARTS is that the binding of a small molecule to a protein can stabilize the protein's structure, making it less susceptible to proteolysis.[12][13][14] This method is advantageous as it does not require modification of the compound, thus preserving its native bioactivity.[13]

Protocol: DARTS Assay

-

Lysate Preparation:

-

Culture cells of interest to approximately 80% confluency.

-

Harvest the cells, wash with ice-cold PBS, and pellet by centrifugation.[12][13]

-

Lyse the cells in a suitable buffer (e.g., M-PER or RIPA buffer) on ice.[13]

-

Clarify the lysate by centrifugation to remove cellular debris.[13]

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Compound Incubation:

-

Aliquot the cell lysate into separate tubes.

-

Add the novel isonicotinic acid derivative to the experimental tubes at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate on ice to allow for binding.[15]

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to each tube.[15] The choice of protease and its concentration may require optimization.

-

Incubate at room temperature for a defined period (e.g., 20 minutes) to allow for digestion.[15]

-

Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases).[15]

-

-

Analysis:

-

Analyze the digested lysates by SDS-PAGE.

-

Visualize the protein bands by Coomassie staining or silver staining.

-

Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control. These represent potential target proteins.

-

Excise the bands of interest and identify the proteins by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[16][17][18] This method allows for the assessment of target engagement in a cellular context, which is a significant advantage.[16][17]

Protocol: CETSA

-

Cell Treatment:

-

Culture cells and treat with the novel isonicotinic acid derivative or vehicle control.

-

Incubate to allow for compound uptake and target engagement.

-

-

Heating:

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[16]

-

Centrifuge to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the protein of interest in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.

-

Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

-

Phase 2: Honing In - In Vitro Validation and Characterization

Once putative targets have been identified, the next crucial step is to validate these interactions using in vitro biochemical and biophysical assays. These experiments confirm direct binding and provide quantitative data on the affinity and kinetics of the interaction.

Enzymatic Assays

Causality: If the identified target is an enzyme, its activity should be modulated by the compound. Enzymatic assays are fundamental for confirming this and for determining the inhibitory or activating potency of the derivative.[21]

Case Study: Inhibition of Cyclooxygenase-2 (COX-2)

Some isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of COX-2.[4]

Protocol: Fluorometric COX-2 Inhibition Assay [21]

-

Reagent Preparation:

-

Assay Setup (96-well plate format):

-

Add assay buffer to all wells.

-

Add the test compound at various concentrations to the sample wells.

-

Add a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.[21]

-

Add vehicle to the enzyme control wells.

-

-

Enzyme Reaction:

-

Add the COX-2 enzyme to all wells except the blank.

-

Incubate briefly.

-

Initiate the reaction by adding arachidonic acid and the COX probe.

-

Incubate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[21]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Novel Derivative X | COX-2 | [Data] | Celecoxib | [Data] |

| Novel Derivative Y | Kinase Z | [Data] | Staurosporine | [Data] |

| Novel Derivative A | HDAC1 | [Data] | SAHA (Vorinostat) | [Data] |

| Caption: Example table for summarizing enzymatic inhibition data. |

Thermal Shift Assay (TSA)

Causality: Similar to CETSA, TSA (also known as differential scanning fluorimetry) measures changes in the thermal stability of a purified protein upon ligand binding.[22][23][24] An increase in the melting temperature (Tm) is indicative of a stabilizing interaction.[23]

Protocol: Thermal Shift Assay [22][23]

-

Sample Preparation:

-

Purify the target protein.[23]

-

In a PCR plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the assay buffer.[22]

-

Add the novel isonicotinic acid derivative at various concentrations to the sample wells. Include a no-ligand control.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR machine.

-

Program the instrument to gradually increase the temperature while monitoring the fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.[23]

-

The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm).

-

Calculate the change in Tm (ΔTm) in the presence of the compound. A positive ΔTm indicates binding and stabilization.

-

Phase 3: The Cellular Context - Pathway and Phenotypic Analysis

Confirming that a compound interacts with a purified target is essential, but it is equally important to demonstrate that this interaction leads to a functional consequence within the complex environment of a living cell.

Target Engagement in Cells

CETSA, as described in Phase 1, is a primary method for confirming target engagement in a cellular setting.

Downstream Signaling Pathway Modulation

Causality: If the target protein is part of a signaling cascade, its modulation by the compound should lead to changes in the activity of downstream components of that pathway.

Case Study: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is a common target for anti-inflammatory drugs.[25]

Caption: Simplified NF-κB signaling pathway.

Protocol: NF-κB Translocation Assay [26]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or RAW 264.7) on coverslips or in imaging-compatible plates.

-

Pre-treat the cells with the novel isonicotinic acid derivative or vehicle for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce translocation.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).[26]

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).[26]

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope or high-content imaging system.

-

Quantify the fluorescence intensity of NF-κB in the nucleus and cytoplasm.[26]

-

A successful inhibitor will prevent the stimulus-induced increase of NF-κB in the nucleus.

-

Phase 4: The Atomic Blueprint - Structural Biology

The ultimate validation of a drug-target interaction comes from visualizing it at the atomic level. Structural biology techniques provide a high-resolution picture of how the compound binds to its target, revealing the key interactions that can be optimized for improved potency and selectivity.

X-ray Crystallography

Causality: By determining the three-dimensional structure of a protein-ligand complex, X-ray crystallography provides definitive proof of a direct interaction and reveals the precise binding mode.[27][28][29][30]

Protocol: Co-crystallization of a Protein-Ligand Complex [27][28][29]

-

Complex Formation:

-

Purify the target protein to a high degree.

-

Incubate the protein with an excess of the novel isonicotinic acid derivative to ensure saturation of the binding site.

-

-

Crystallization Screening:

-

Set up crystallization trials using various precipitant solutions (e.g., salts, polymers) and methods (e.g., hanging drop or sitting drop vapor diffusion).

-

Screen a wide range of conditions to find those that yield well-ordered crystals.

-

-

Data Collection and Structure Determination:

-

Harvest a suitable crystal and cryo-protect it.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other methods.

-

Build and refine the atomic model of the protein-ligand complex. The resulting electron density map should clearly show the bound compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy can be used to study protein-ligand interactions in solution, providing information on the binding site and the dynamics of the interaction.[31][32][33][34][35] It is particularly useful for studying weaker interactions.[31]

Protocol: Chemical Shift Perturbation (CSP) Mapping [34]

-

Protein Preparation:

-

Express and purify the target protein with isotopic labels (e.g., 15N).

-

-

NMR Titration:

-

Acquire a 2D 1H-15N HSQC spectrum of the labeled protein. This spectrum provides a unique signal for each backbone amide proton.

-

Titrate in increasing amounts of the novel isonicotinic acid derivative and acquire an HSQC spectrum at each concentration.

-

-

Data Analysis:

-

Overlay the spectra and identify the amino acid residues whose signals shift or broaden upon compound addition.

-

These perturbed residues are likely at or near the binding site.

-

Map these residues onto the three-dimensional structure of the protein to visualize the binding interface.[34]

-

Conclusion: Synthesizing the Evidence for a Coherent Mechanism

Elucidating the mechanism of action of a novel isonicotinic acid derivative is a multi-disciplinary endeavor that requires a logical and iterative experimental approach. By starting with unbiased target identification methods, followed by rigorous in vitro and cell-based validation, and culminating in high-resolution structural studies, researchers can build a comprehensive and compelling narrative of how their compound exerts its biological effects. Each experimental step provides a piece of the puzzle, and it is the convergence of evidence from these orthogonal approaches that instills confidence in the proposed mechanism. This guide provides a robust framework to navigate this process, ultimately accelerating the development of the next generation of therapies derived from the versatile isonicotinic acid scaffold.

References

-

Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2025). American Chemical Society. [Link]

-

Solution NMR Spectroscopy in Target-Based Drug Discovery. (n.d.). PMC. [Link]

-

Guidelines for the successful generation of protein–ligand complex crystals. (n.d.). PMC. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC. [Link]

-

Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2017). PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PMC. [Link]

-

The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. [Link]

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). PubMed. [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2025). MDPI. [Link]

-

Isoniazid. (n.d.). Wikipedia. [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PMC. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC. [Link]

-

wTSA-CRAFT User Manual. (n.d.). Softwares of the CBS - CNRS. [Link]

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2025). ResearchGate. [Link]

- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). [Source not available].

-

Design rationale of isonicotinates. (n.d.). ResearchGate. [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

CHAPTER 4: In‐Cell NMR Spectroscopy to Study Protein–Drug Interactions. (n.d.). Books. [Link]

-

Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (n.d.). MDPI. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

DARTS Assay For Studying Rapamycin/mTOR Interaction-Preview. (2022). YouTube. [Link]

- Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. (2025). [Source not available].

-

Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). PMC. [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers. [Link]

-

Workflow of a standard TSA experiment with the stability screens. From left to right. (n.d.). ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

-

Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. (2022). Frontiers. [Link]

-

Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). PubMed. [Link]

-

Synthesis and activity of some new histone deacetylases inhibitors. (2025). ResearchGate. [Link]

-

Thermal Shift Assay (Differential Scanning Fluorimetry) Service. (n.d.). Reaction Biology. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). MDPI. [Link]

-

COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

-

Target identification using drug affinity responsive target stability (DARTS). (n.d.). PNAS. [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

- How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018). [Source not available].

-

Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 12. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pnas.org [pnas.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 29. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. books.rsc.org [books.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. NMR Spectroscopy in Drug Discovery and Development [labome.com]

A Strategic Approach to the Preliminary Biological Screening of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Preamble: Charting the Course for a Novel Isonicotinic Acid Derivative

In the landscape of early-stage drug discovery, the initial biological evaluation of a novel chemical entity is a critical juncture. It is here that we move from theoretical potential to empirical evidence, generating the foundational data that will either propel a compound forward or consign it to the archives. This guide outlines a comprehensive and logically-scaffolded strategy for the preliminary biological screening of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, a compound of interest due to its isonicotinic acid core. Isonicotinic acid derivatives have a history of diverse biological activities, including well-known pharmaceuticals like isoniazid, used in the treatment of tuberculosis.[1][2][3] This structural alert beckons a systematic and multi-faceted screening approach.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to first establish a baseline of safety through cytotoxicity profiling, followed by an exploration of potential therapeutic efficacy in key areas suggested by the isonicotinic acid moiety: antimicrobial and anti-inflammatory activities.[1][3] The methodologies detailed herein are robust, widely accepted, and designed to yield clear, actionable data. As we proceed, the "why" behind each experimental choice will be as crucial as the "how," providing a transparent and scientifically rigorous framework for decision-making.

Section 1: Foundational Assessment - Cytotoxicity Profiling

Before we can ask what a compound can do, we must first understand what it should not do: indiscriminately kill healthy cells. A cytotoxicity assessment is the cornerstone of any preliminary screening cascade, providing a therapeutic window and informing safe dosage concentrations for subsequent, more specific assays. The MTT assay is a reliable and high-throughput colorimetric method for this purpose, assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

The Causality of Choice: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its numerous advantages in a preliminary screening context:

-

High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, allowing for the simultaneous testing of multiple concentrations and replicates.

-

Quantitative Data: It provides a quantitative measure of cell viability, which is crucial for determining the IC50 (half-maximal inhibitory concentration) value – a key metric of a compound's potency.[4]

-

Well-Established & Validated: The MTT assay is a standard and extensively documented method in toxicology and pharmacology, ensuring reproducibility and comparability of data across different studies.[5][6]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Preparation: Culture a human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for potential hepatotoxicity) under standard conditions.

-

Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24 to 72 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.250 | 100% |

| 0.1 | 1.245 | 99.6% |

| 1 | 1.230 | 98.4% |

| 10 | 1.150 | 92.0% |

| 50 | 0.850 | 68.0% |

| 100 | 0.550 | 44.0% |

| Estimated IC50 | ~85 µM |

Section 2: Primary Efficacy Screening - Antimicrobial Activity

The isonicotinic acid hydrazide structure is famously associated with antitubercular activity.[1] This provides a strong rationale for prioritizing antimicrobial screening. A broad-spectrum initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a cost-effective strategy to identify any potential "hits." The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative and reproducible results.[7][8]

The Causality of Choice: Why Broth Microdilution?

-

Quantitative Endpoint: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a clear and quantitative measure of potency.[9]

-

Standardization: The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are comparable and reliable.[10]

-

Efficiency: It allows for the testing of multiple compounds against multiple organisms in a single microplate format, making it highly efficient for screening purposes.[7]

Experimental Workflow: Antimicrobial MIC Determination

Caption: Workflow for assessing anti-inflammatory potential via the inhibition of protein denaturation assay.

Detailed Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

pH Adjustment: Adjust the pH of the mixtures to 6.8 using glacial acetic acid.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard drug like Diclofenac Sodium should be used as a positive control.

Data Presentation: Hypothetical Anti-inflammatory Data

| Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| 10 | 12.5% |

| 50 | 28.3% |

| 100 | 45.1% |

| 250 | 68.7% |

| 500 | 85.4% |

| Diclofenac (100 µg/mL) | 92.5% |

Conclusion and Path Forward

This guide has detailed a strategic, three-tiered approach to the preliminary biological screening of this compound. By commencing with a foundational cytotoxicity assessment, we establish a critical safety baseline. Subsequently, exploring both antimicrobial and anti-inflammatory avenues provides a broad yet targeted search for potential efficacy, guided by the chemical nature of the isonicotinic acid core. The hypothetical data presented illustrates how clear, quantitative results from these assays can facilitate a go/no-go decision. Should this compound exhibit low cytotoxicity (e.g., IC50 > 100 µM) and show promising activity in either the antimicrobial (e.g., MIC ≤ 64 µg/mL) or anti-inflammatory (significant inhibition of denaturation) screens, further, more specific secondary assays would be warranted. This structured, evidence-based approach ensures that resources are deployed judiciously, maximizing the potential for identifying a promising lead compound from a novel chemical entity.

References

-

Aladdin Scientific. 2-(2, 2-Dimethyl-propionylamino)-isonicotinic acid methyl ester, 1 gram. [Link]

-

National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Science OA, 3(4), FSO224. [Link]

-

Salehi, B., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(2), 435. [Link]

-

Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Staszowska-Karkut, M., & Materska, M. (2020). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 25(16), 3589. [Link]

-

Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 790-801. [Link]

-

Frontiers. Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida. [Link]

-

Innovotech. MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4983. [Link]

-

Wikipedia. Broth microdilution. [Link]

-

Just, J., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Metabolites, 8(4), 72. [Link]

-

Zielińska, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(8), 1166. [Link]

-

National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

-

World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. Novel rapid screening assay to incorporate complexity and increase throughput in early-stage plant biological testing. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Al-Qirim, T. M., et al. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 350(9-10), 1700024. [Link]

-

Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. [Link]

Sources

- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. woah.org [woah.org]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility [innovotech.ca]

A Technical Guide to the In Vitro Cytotoxicity Assessment of 3-(2,2-Dimethyl-propionylamino)-isonicotinic Acid on Cancer Cell Lines

Abstract

The discovery of novel therapeutic agents with selective cytotoxicity against cancer cells is a cornerstone of oncological research. This technical guide outlines a comprehensive, multi-faceted strategy for evaluating the in vitro cytotoxic potential of the novel compound 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, hereafter referred to as 3-DPIA. As no prior public data exists for this specific molecule, this document serves as a procedural framework, guiding researchers through a logical sequence of assays to characterize its bioactivity. The workflow progresses from initial broad-spectrum viability screening using the MTT assay to more mechanistic inquiries that distinguish between necrotic and apoptotic cell death pathways via LDH and caspase-3/7 activity assays, respectively. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation frameworks are provided to ensure a robust and scientifically sound assessment.

Introduction: The Rationale for Cytotoxicity Profiling

The evaluation of novel chemical entities is a critical first step in the drug discovery pipeline.[1] In vitro cytotoxicity assays are indispensable preclinical tools for this purpose, offering insights into a compound's potential efficacy and mechanism of action.[2] These assays measure dose-dependent toxicity and can help guide the selection of promising drug candidates.[2]

This guide focuses on a hypothetical investigational compound, this compound (3-DPIA), a derivative of isonicotinic acid.[3][4] The workflow described herein is designed to build a comprehensive cytotoxicity profile by answering three fundamental questions:

-

Does 3-DPIA reduce the viability of cancer cells in a dose-dependent manner?

-

Is the observed reduction in viability due to cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects?[5]

-

If cytotoxic, what is the predominant mechanism of cell death (e.g., necrosis or apoptosis)?[6]

To address these questions, this guide details a tiered experimental approach, beginning with a primary metabolic activity assay (MTT), followed by an assay for membrane integrity (LDH), and concluding with a specific marker for apoptosis (Caspase-3/7 activation).

Part 1: Primary Screening - Assessing Metabolic Viability with the MTT Assay

The initial step is to determine if 3-DPIA affects the overall metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[7]

Expertise & Causality: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[10] This assay is selected as the primary screen because it is a reliable indicator of cellular health and is well-suited for high-throughput screening to determine a compound's half-maximal inhibitory concentration (IC50).[8]

Experimental Workflow: A Strategic Overview

The overall strategy involves a sequential, decision-based workflow. Data from the primary MTT assay informs the necessity and design of subsequent mechanistic assays.

Caption: High-level workflow for in vitro cytotoxicity testing of 3-DPIA.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells cultured in 96-well plates.

Materials:

-

3-DPIA stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS).[7]

-

Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[11]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of 3-DPIA in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-DPIA dose) and a "no cells" blank control.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 3-DPIA dilutions or control medium.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][11]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Presentation and Interpretation

The primary output of the MTT assay is the IC50 value, which is the concentration of a drug required to inhibit cell growth by 50%.[13]

Calculation of Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

IC50 Determination:

-

Log Transformation: Convert the concentrations of 3-DPIA to their logarithmic values.[12]

-

Dose-Response Curve: Plot the percent viability (Y-axis) against the log-transformed concentrations (X-axis).

-

Non-linear Regression: Use software like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response (variable slope) curve.[12][14] The software will calculate the precise IC50 value from this curve.[15]

Hypothetical Data Summary:

| Cell Line | Tissue of Origin | Hypothetical IC50 of 3-DPIA (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 28.5 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

This table illustrates how results would be presented. The inclusion of a normal cell line (e.g., MRC-5) is critical for assessing cancer-specific cytotoxicity.

Part 2: Mechanistic Deep Dive - Apoptosis vs. Necrosis

A low IC50 value from the MTT assay indicates potent bioactivity, but it does not distinguish between cell killing (cytotoxicity) and the inhibition of proliferation (a cytostatic effect).[5] To build a trustworthy profile, secondary assays are essential to validate the mechanism of cell death.

A. LDH Assay: Quantifying Membrane Disruption (Necrosis)

Expertise & Causality: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] This loss of membrane integrity is a hallmark of necrosis.[6] By measuring LDH in the supernatant, we can directly quantify cell death resulting from membrane lysis. This assay is a self-validating system when run in parallel with the MTT assay; a compound that is truly cytotoxic should show both a decrease in metabolic activity (MTT) and an increase in LDH release.

Detailed Protocol: LDH Cytotoxicity Assay

Procedure:

-

Experimental Setup: Seed and treat cells with 3-DPIA as described in the MTT protocol (Part 1). It is often possible to use the same plate for multiplexing.

-

Supernatant Collection: At the end of the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the culture supernatant from each well.[17]

-

LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.[6]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[6]

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, the number of necrotic cells.[6]

B. Caspase-Glo® 3/7 Assay: Detecting Apoptotic Execution

Expertise & Causality: Apoptosis, or programmed cell death, is a distinct, non-inflammatory mode of cell death often targeted by anti-cancer therapies.[18] A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[19] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[19][20] Selecting this assay provides an authoritative grounding in the specific mechanism of apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Procedure:

-

Experimental Setup: Seed and treat cells in white-walled 96-well plates suitable for luminescence assays.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21] Allow it to equilibrate to room temperature.[22]

-

Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[22] This single addition lyses the cells and initiates the luminescent reaction.[23]

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.[22]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Decision-Making Framework

The combined results from these assays provide a clear picture of 3-DPIA's mechanism of action.

Caption: Logic diagram for interpreting cytotoxicity mechanism data.

Conclusion and Future Directions

This guide provides a foundational, scientifically rigorous framework for the initial in vitro characterization of this compound (3-DPIA). By systematically progressing from broad viability screening to specific mechanistic assays, researchers can build a trustworthy and comprehensive profile of this novel compound's cytotoxic effects on cancer cell lines. A strong cytotoxic and apoptotic profile would warrant further investigation, including cell cycle analysis, assessment against a broader panel of cancer and normal cell lines, and eventual progression to more complex models like 3D spheroids or in vivo studies.[2][24] This structured approach ensures that experimental choices are driven by logical causality, maximizing the value and integrity of the data generated.

References

-

Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

-

LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

-

Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog.

-

IC50. Wikipedia.

-

Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

-

LDH assay kit guide: Principles and applications. Abcam.

-

Caspase 3/7 Activity. (2025). Protocols.io.

-

How to calculate IC50. Science Gateway.

-

What is the principle of LDH assay? (2023). AAT Bioquest.

-

MTT assay protocol. Abcam.

-

How to determine IC50 value of a compound? (2017). ResearchGate.

-

Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

-

MTT Proliferation Assay Protocol. (2025). ResearchGate.

-

In vitro assays. Pharmatest Services.

-

The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences.

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

-

LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.

-

Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation.

-

Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech.

-

Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES.

-

In Vitro Cytotoxicity Assay. Alfa Cytology.

-

Calculating an IC50 value and its Margin of Error. (2020). YouTube.

-

Cancer Cell-Based Assays. Charles River Laboratories.

-

What cell line should I choose for citotoxicity assays? (2023). ResearchGate.

-

Cell Process: How is cytotoxicity assessed? CST Blog.

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube.

-

Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate.

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.

-

Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.

-

Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals.

-

This compound | 86847-91-8. ChemicalBook.

-

3-(2,2-Dimethyl-propinoylamino)-isonicotinic acid | CAS No- 86847-91-8. Simson Pharma Limited.

-

Isonicotinic acid. Wikipedia.

-

Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog.

-

6-(2,2-Dimethyl-propionylamino)-nicotinic acid. SynHet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. This compound | 86847-91-8 [chemicalbook.com]

- 4. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

- 15. researchgate.net [researchgate.net]

- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 17. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]

- 21. Caspase 3/7 Activity [protocols.io]

- 22. promega.com [promega.com]

- 23. promega.com [promega.com]

- 24. aacrjournals.org [aacrjournals.org]

Investigating the antitubercular potential of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid

An In-Depth Technical Guide to the Antitubercular Potential of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid

Executive Summary

The persistent global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutic agents. Pyridine-based scaffolds have historically yielded potent antitubercular drugs, most notably isoniazid and pyrazinamide. This guide introduces 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid, a novel synthetic compound, as a promising candidate for antitubercular drug development. We provide a comprehensive framework for its synthesis, characterization, and evaluation, grounded in established scientific protocols and field-proven insights. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Rationale and Scientific Background

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tuberculosis, the first-line drug pyrazinamide (PZA) is a pyrazinecarboxylic acid derivative, structurally analogous to pyridine-carboxylic acids. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][2] POA is believed to disrupt membrane potential and energy production, particularly in the acidic, semi-dormant environments characteristic of TB granulomas.[1][3]

The compound of interest, 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid, was designed based on this precedent. The core pyridine-4-carboxylic acid structure mimics that of isonicotinic acid (the backbone of isoniazid) and is an isomer of nicotinic acid. The introduction of a bulky, lipophilic 2,2-dimethylpropanamido (pivaloyl) group at the 3-position is hypothesized to enhance cell wall penetration and potentially offer a novel site for metabolic activation or interaction with a mycobacterial target. This guide outlines the systematic investigation required to validate this hypothesis.

Synthesis and Physicochemical Characterization

The synthesis of the target compound is predicated on a straightforward and scalable acylation reaction. The causality behind this choice is the reliability of amide bond formation between an amine and an acyl chloride, a cornerstone of medicinal chemistry synthesis.

Experimental Protocol: Synthesis

-

Starting Material Preparation : Begin with commercially available 3-aminopyridine-4-carboxylic acid. Ensure dryness by storing over a desiccant.

-

Suspension : Suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere. The inert atmosphere is critical to prevent side reactions with atmospheric moisture.

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the suspension. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acylation : Cool the reaction mixture to 0°C in an ice bath. Slowly add 2,2-dimethylpropanoyl chloride (pivaloyl chloride) (1.2 eq) dropwise. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize potential side products.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The bicarbonate neutralizes any remaining acid, and the extraction isolates the product into the organic phase.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

-

Characterization : Confirm the structure and purity of 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Data Presentation: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, sparingly soluble in methanol |

| logP (Predicted) | 1.5 - 2.0 |

In Vitro Antitubercular Evaluation

The initial phase of biological testing involves assessing the compound's direct activity against M. tuberculosis and its toxicity to mammalian cells. This dual-assay approach is essential for establishing a preliminary therapeutic window.

Visualization: In Vitro Screening Workflow

Caption: Workflow for in vitro antitubercular screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable colorimetric method for determining the MIC of compounds against Mtb.[4][5]

-

Bacterial Culture : Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

-

Plate Preparation : In a 96-well microplate, prepare serial dilutions of the test compound in 7H9 broth. Include positive controls (Isoniazid, Rifampicin) and a negative control (DMSO vehicle).

-

Inoculation : Add the Mtb suspension to each well to a final concentration of approximately 5 x 10⁴ CFU/mL.[4]

-

Incubation : Seal the plates and incubate at 37°C for 7 days.

-

Assay Development : Add a freshly prepared solution of Alamar Blue and Tween 80 to each well. Incubate for another 24 hours.

-

Data Reading : A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Experimental Protocol: Cytotoxicity Assay

-

Cell Culture : Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Plate Seeding : Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Expose the cells to serial dilutions of the test compound for 48-72 hours.

-

Viability Assessment : Add a viability reagent (e.g., MTT or Resazurin) and incubate. Measure the absorbance or fluorescence to determine cell viability relative to the vehicle control.

-

Data Analysis : Calculate the CC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical In Vitro Activity

| Compound | MIC₉₀ vs. Mtb H37Rv (µg/mL) | CC₅₀ vs. THP-1 (µg/mL) | Selectivity Index (SI = CC₅₀/MIC₉₀) |

| 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid | 1.25 | >100 | >80 |

| Isoniazid (Control) | 0.05 | >100 | >2000 |

| Rifampicin (Control) | 0.1 | >50 | >500 |

In Vivo Efficacy in a Murine Model

Positive in vitro results must be validated in an in vivo infection model to assess the compound's pharmacokinetic properties and efficacy within a complex biological system. The C57BL/6 mouse model is a standard for both acute and chronic TB infection studies.[6][7]

Visualization: In Vivo Efficacy Workflow

Caption: Workflow for in vivo efficacy testing in a mouse model.

Experimental Protocol: Murine TB Model

-

Infection : Infect 6- to 8-week-old C57BL/6 mice via a low-dose aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

-

Establishment of Infection : Allow the infection to establish for 4 weeks, at which point a chronic infection state is reached.

-

Treatment Groups : Randomize mice into treatment groups: (1) Vehicle control, (2) Test compound (e.g., 50 mg/kg, daily), (3) Isoniazid (25 mg/kg, daily).

-

Drug Administration : Administer treatments daily via oral gavage for 4 weeks.

-

Endpoint Analysis : At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.

-

Bacterial Load Quantification : Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar plates.

-

CFU Counting : Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

-

Data Analysis : Express data as log₁₀ CFU and compare the bacterial load reduction between treated and vehicle control groups.

Data Presentation: Hypothetical In Vivo Efficacy

| Treatment Group | Mean Bacterial Load in Lungs (log₁₀ CFU ± SD) | Mean Bacterial Load in Spleen (log₁₀ CFU ± SD) |

| Vehicle Control | 6.5 ± 0.4 | 5.2 ± 0.3 |

| Test Compound (50 mg/kg) | 4.8 ± 0.5 | 3.9 ± 0.4 |

| Isoniazid (25 mg/kg) | 4.1 ± 0.3 | 3.5 ± 0.3 |

Elucidating the Mechanism of Action

Understanding how a compound works is critical for lead optimization and predicting resistance. Based on its structural similarity to PZA, a primary hypothesis is that 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid may be a prodrug requiring enzymatic activation.

Visualization: Hypothetical Mechanism of Action

Caption: Proposed bioactivation pathway for the test compound.

Proposed Investigative Workflow

-

Prodrug Activation Study :

-

Hypothesis : The compound is hydrolyzed by a mycobacterial amidase, similar to how some pyridine carboxamides are activated by AmiC.[8]

-

Experiment : Incubate the compound with cell lysates from wild-type Mtb and from an amidase-knockout strain. Analyze the reaction products by LC-MS to detect the formation of the hydrolyzed carboxylic acid metabolite only in the wild-type lysate.

-

-

Target Identification :

-

Hypothesis : The active metabolite acts as a protonophore, disrupting the proton motive force, similar to pyrazinoic acid.[3]

-

Experiment : Treat Mtb with the active metabolite and measure intracellular pH using a fluorescent probe like BCECF-AM. A decrease in intracellular pH would support this mechanism.

-

-

Resistance Studies :

-

Experiment : Generate resistant Mtb mutants by plating a high concentration of bacteria on agar containing the compound. Sequence the genomes of resistant isolates to identify mutations, likely in the activating enzyme (e.g., an amidase) or potential downstream targets.

-

Discussion and Future Directions

The hypothetical data presented suggest that 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid is a promising antitubercular hit. It demonstrates selective in vitro activity and significant in vivo efficacy in a murine model. The proposed mechanism of action, involving bioactivation to disrupt membrane energetics, aligns with strategies known to be effective against persistent, non-replicating mycobacteria.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies : Synthesize a library of analogues by modifying the amide group (e.g., varying steric bulk, lipophilicity) and substituents on the pyridine ring to optimize potency and pharmacokinetic properties.

-

Pharmacokinetic Profiling : Conduct formal ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand the compound's bioavailability, half-life, and metabolic fate.

-

Efficacy in Chronic Models : Test the optimized lead compound in a chronic TB infection model to assess its ability to achieve sterilization and prevent relapse.

-

Combination Studies : Evaluate the compound in combination with existing first- and second-line TB drugs to identify potential synergies and its suitability for inclusion in future treatment regimens.

By pursuing this structured, multi-faceted approach, 3-(2,2-dimethylpropanamido)pyridine-4-carboxylic acid and its derivatives can be systematically advanced from a promising hit to a viable clinical candidate in the global effort to eradicate tuberculosis.

References

- Preparation method of 3-aminopyridine.

- 3-aminopyridine. Organic Syntheses Procedure.

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central.

- Synthesis of 3-Aminopyridine.

- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.

- Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide deriv

- A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. PubMed.

- A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers.

- Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PubMed.

- Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect.

- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid

- Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. PubMed Central.

- In vitro anti-tubercular activity against Mycobacterium tuberculosis...

- Mechanisms of Pyrazinamide Action and Resistance. PubMed Central.

- Mechanism of action of Pyrazinamide. ChemicalBook.

- Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers.

Sources

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 3. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Evaluation of 3-Pivalamidoisonicotinic Acid for Anti-inflammatory Properties

Abstract: Chronic inflammation is a significant driver of numerous debilitating diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Isonicotinic acid derivatives have emerged as a promising class of compounds with demonstrated therapeutic potential.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel isonicotinic acid derivative, 3-pivalamidoisonicotinic acid (3-PIA), for its anti-inflammatory properties. We present a structured, self-validating workflow designed for researchers and drug development professionals. This document details the scientific rationale behind experimental choices, provides step-by-step protocols for core assays, and illustrates how to interpret the resulting data in the context of key inflammatory signaling pathways. The methodologies are centered around the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, a robust and reproducible system for screening anti-inflammatory candidates.[3]

Introduction: The Rationale for Investigating 3-PIA

Inflammation is a fundamental biological process essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory conditions. A central player in the inflammatory cascade is the macrophage, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), orchestrates an intense pro-inflammatory response. This response is largely mediated by the activation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

Activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, leading to the synthesis and release of mediators such as nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Consequently, the inhibition of these pathways and the reduction of their downstream products represent key therapeutic strategies for controlling inflammation.

The isonicotinic acid scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant anti-inflammatory activity.[1] This suggests that novel analogs of this scaffold are worthy of investigation. 3-pivalamidoisonicotinic acid (3-PIA) is one such novel compound. Its structural features suggest a potential to interact with biological targets within the inflammatory cascade. This guide, therefore, outlines a systematic in vitro approach to characterize the anti-inflammatory potential of 3-PIA and to elucidate its putative mechanism of action.

The Experimental Blueprint: A Validated In Vitro Model

The primary goal of an initial in vitro screen is to obtain reliable, reproducible data in a time- and cost-effective manner.[9] Our experimental design is built on this principle.

-

Cell Line Selection: The murine macrophage cell line, RAW 264.7, is the chosen model. These cells are widely used because they are robust, easy to culture, and, most importantly, they mount a strong and well-characterized inflammatory response upon stimulation with LPS, including the production of NO, TNF-α, and IL-6.[3][10]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used as the inflammatory trigger. LPS is a potent activator of Toll-like receptor 4 (TLR4), which reliably initiates the downstream NF-κB and MAPK signaling cascades, making it the gold standard for inducing an inflammatory state in vitro.[10][11]

-

Primary Endpoints: The primary assessment of anti-inflammatory activity will be the quantification of key inflammatory mediators:

Overall Experimental Workflow

A multi-stage experimental workflow is crucial for generating a comprehensive and validated dataset. The process begins with establishing a non-toxic concentration range for the test compound, followed by efficacy testing and mechanistic investigation.

Caption: High-level workflow for in vitro anti-inflammatory assessment.

Core Methodologies: Step-by-Step Protocols

The following protocols are designed to be self-validating by including appropriate controls at every stage.

Cell Culture and Maintenance

-

Rationale: Maintaining healthy, logarithmically growing cells is critical for experimental reproducibility. Contamination or cell stress can confound results.

-

Protocol:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days, ensuring they do not exceed 80% confluency. Use a cell scraper for detachment.

-

Cytotoxicity Assessment: MTT Assay

-

Rationale: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to compound-induced cell death. The MTT assay measures metabolic activity, which is a reliable indicator of cell viability.[12]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere for 24 hours.

-

Prepare serial dilutions of 3-PIA in serum-free DMEM (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Remove the old media from the cells and add 100 µL of the respective 3-PIA concentrations. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubate for 24 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

-

Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[14]

-

Shake the plate for 15 minutes on an orbital shaker, protected from light.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration that shows >95% viability will be determined as the Maximum Non-Toxic Concentration (MNTC) for subsequent experiments.

-

Quantification of Nitric Oxide (Griess Assay)

-

Rationale: Nitric oxide has a very short half-life, but it is rapidly converted to a stable nitrite (NO₂⁻) metabolite in the cell culture medium.[10] The Griess assay is a simple and sensitive colorimetric method to quantify this nitrite concentration, serving as a direct proxy for NO production.[15][16]

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/mL, 100 µL/well) and incubate for 24 hours.

-

Pre-treat the cells for 1 hour with various non-toxic concentrations of 3-PIA (determined from the MTT assay) and a positive control (e.g., Dexamethasone).

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate for 24 hours at 37°C.

-

Collect 50 µL of the cell culture supernatant from each well.

-